Phenylarsine

Vapor Pressure Volatility Semiconductor Precursor

Phenylarsine (CAS 822-65-1), also referred to as phenylarsane, is a primary organoarsenic compound with the molecular formula C₆H₇As and a molecular weight of 154.04 g/mol. It is a liquid at room temperature, exhibiting a computed boiling point of approximately 251.8 °C at 760 mmHg and a vapor pressure of 0.0319 mmHg at 25 °C.

Molecular Formula C6H7As
Molecular Weight 154.04 g/mol
CAS No. 822-65-1
Cat. No. B13959437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylarsine
CAS822-65-1
Molecular FormulaC6H7As
Molecular Weight154.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[AsH2]
InChIInChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2
InChIKeyOHFDBBFDFZXHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylarsine (CAS 822-65-1) Procurement Guide: Physicochemical Profile and Semiconductor-Grade Precursor Data


Phenylarsine (CAS 822-65-1), also referred to as phenylarsane, is a primary organoarsenic compound with the molecular formula C₆H₇As and a molecular weight of 154.04 g/mol [1]. It is a liquid at room temperature, exhibiting a computed boiling point of approximately 251.8 °C at 760 mmHg and a vapor pressure of 0.0319 mmHg at 25 °C . As the simplest aryl arsine bearing a single phenyl substituent and a reactive AsH₂ moiety, it serves as a fundamental building block and precursor in semiconductor epitaxy, particularly for metal-organic vapor phase epitaxy (MOVPE) and chemical beam epitaxy (CBE) processes for III/V semiconductor fabrication [2]. Its structure, confirmed by SMILES notation (C1=CC=C(C=C1)[AsH2]) and InChI key, establishes it as a distinct, non-oxidized alternative to its more commonly encountered oxide derivative.

Why Phenylarsine (CAS 822-65-1) Cannot Be Substituted by Phenylarsine Oxide or Triphenylarsine for MOVPE


In semiconductor manufacturing and organometallic synthesis, substituting phenylarsine with phenylarsine oxide or triphenylarsine introduces significant material and process incompatibilities. Phenylarsine oxide exists as a stable cyclic oligomer (tetramer) with a solid-state boiling point of approximately 563.8 °C, which precludes its use as a volatile precursor in vapor-phase epitaxy . Triphenylarsine, while possessing a lower boiling point (373 °C) and being widely used as a ligand in cross-coupling reactions, lacks the reactive As-H bonds essential for controlled decomposition and arsenic incorporation in MOVPE [1]. Furthermore, its pyrolysis characteristics differ fundamentally from those of primary arsines, rendering it unsuitable for the low-temperature epitaxial growth of III/V semiconductors [2]. These differences highlight that in-class organoarsenic compounds are not interchangeable; the specific physicochemical properties of phenylarsine directly dictate its applicability in critical industrial processes.

Quantitative Differential Evidence for Phenylarsine (CAS 822-65-1) vs. Phenylarsine Oxide and Triphenylarsine


Volatility Advantage of Phenylarsine over Phenylarsine Oxide for Vapor-Phase Delivery

Phenylarsine exhibits a vapor pressure of 0.0319 mmHg at 25 °C , which is orders of magnitude higher than the estimated vapor pressure of phenylarsine oxide, which is approximately 0.0±1.5 mmHg at 25 °C . This substantial difference in volatility is critical for vapor-phase delivery in epitaxial systems. The elevated vapor pressure of phenylarsine ensures a sufficient mass transport rate for film growth, whereas the non-volatile nature of phenylarsine oxide renders it entirely unsuitable for such applications.

Vapor Pressure Volatility Semiconductor Precursor MOVPE

Boiling Point Differential: Phenylarsine vs. Triphenylarsine

Phenylarsine has a reported boiling point of 251.8 °C at 760 mmHg , which is substantially lower than the boiling point of triphenylarsine, recorded at 373 °C at 760 mmHg [1]. This difference of over 120 °C reflects the lower molecular weight and less extensive intermolecular interactions of phenylarsine. The lower boiling point facilitates purification by distillation and enables lower-temperature processing, which is advantageous for avoiding thermal degradation of sensitive materials.

Boiling Point Thermal Stability Purification Distillation

Flash Point Safety Margin: Phenylarsine vs. Triphenylarsine

Phenylarsine exhibits a flash point of 92.4 °C , which is significantly lower than the flash point of triphenylarsine, reported as 174.6±14.5 °C . This difference of over 80 °C indicates that phenylarsine is more readily ignitable under standard laboratory conditions. While this does not inherently make phenylarsine a superior material, it is a critical differentiator for procurement and handling: facilities must implement stricter fire safety protocols when working with phenylarsine compared to the less flammable triphenylarsine.

Flash Point Safety Handling Fire Hazard

Conformational Dynamics: Phenylarsine and Phenylphosphine Exhibit Nearly Identical Rotational Barriers

A direct head-to-head computational and experimental study of phenylphosphine and phenylarsine revealed that the energy difference between the two possible conformers is low (1.5 kJ/mol at the MP2/6-31G(d,p) level of theory) for both molecules, indicating nearly free rotation about the P-C and As-C bonds [1]. The rotational barrier of the phosphino and arsino groups was found to be nearly the same. This demonstrates that phenylarsine does not exhibit a conformationally locked structure relative to its lighter phosphorus analog, a factor which may influence its reactivity and coordination behavior in solution.

Conformation Rotational Barrier Photoelectron Spectroscopy Molecular Structure

Procurement-Driven Application Scenarios for Phenylarsine (CAS 822-65-1) Based on Quantitative Evidence


Metal-Organic Vapor Phase Epitaxy (MOVPE) of III/V Semiconductors

The high volatility of phenylarsine, as quantified by its vapor pressure of 0.0319 mmHg at 25 °C , makes it a viable arsenic source for MOVPE and chemical beam epitaxy (CBE) processes. In these applications, a stable and controllable vapor flux is essential for achieving uniform thin-film deposition. The use of phenylarsine, as described in patent literature, overcomes the limitations of both highly toxic arsine gas (AsH₃) and non-volatile arsenic oxides [1]. Procurement of phenylarsine for this scenario is justified by its unique ability to deliver arsenic atoms at the low temperatures required for III/V semiconductor growth, a function that phenylarsine oxide (vapor pressure ≈0 mmHg) cannot fulfill.

Low-Temperature Pyrolysis and In-Situ Doping of Polysilicon

The relatively low boiling point of phenylarsine (251.8 °C) , compared to heavier triaryl arsines, enables its use in low-temperature pyrolysis for in-situ doping of polysilicon layers [1]. The ability to decompose and deposit arsenic at reduced thermal budgets is critical for fabricating advanced semiconductor devices with precise dopant profiles. Procurement of phenylarsine for this purpose is directly supported by its thermal decomposition characteristics, which are distinct from the higher-boiling triphenylarsine (373 °C), making phenylarsine the preferred choice for processes requiring lower energy input and minimized thermal stress on underlying structures.

Fundamental Studies of Organoarsenic Conformational Dynamics

The direct head-to-head photoelectron spectroscopy study confirming that phenylarsine exhibits a low conformational energy difference (≈1.5 kJ/mol) and near-free rotation about the As-C bond positions it as a key model compound for studying heavy-atom effects on molecular dynamics. Researchers investigating the electronic structure and conformational behavior of primary pnictogen hydrides can procure phenylarsine to extend the series from phenylphosphine to phenylarsine, enabling systematic studies of how the central atom influences molecular flexibility and π-interactions. This specific, quantitative evidence provides a clear scientific justification for selecting phenylarsine over its analogs in fundamental physical chemistry research.

Technical Documentation Hub

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